Mycotrienol I
Description
Mycotrienol I is a member of the ansamycin antibiotic family, characterized by a macrocyclic structure with a benzene ring connected to a polyketide-derived ansa chain. First isolated in the 1980s, it belongs to the "ansatrienin" subclass, which includes triene-containing C17-benzene ansamycins. Its structure features a conjugated (E,E,E)-triene unit, a 21-membered macrocycle, and four stereogenic centers at C3, C11, C12, and C13, established via asymmetric crotylsilane bond construction methodologies. This compound exhibits potent antifungal and antineoplastic activity, with studies highlighting its role in inhibiting RNA polymerase in Streptomyces species.
Properties
CAS No. |
81904-15-6 |
|---|---|
Molecular Formula |
C26H33NO6 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(5R,6E,8E,10E,13R,14S,15S,16E)-13,15-dihydroxy-5-methoxy-14,16-dimethyl-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaene-3,22,24-trione |
InChI |
InChI=1S/C26H33NO6/c1-17-10-9-11-19-14-20(28)15-22(26(19)32)27-24(30)16-21(33-3)12-7-5-4-6-8-13-23(29)18(2)25(17)31/h4-8,10,12,14-15,18,21,23,25,29,31H,9,11,13,16H2,1-3H3,(H,27,30)/b5-4+,8-6+,12-7+,17-10+/t18-,21-,23+,25+/m0/s1 |
InChI Key |
KDVQXJCAPWJRKD-VWMGDPEBSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)O |
Isomeric SMILES |
C[C@H]1[C@@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(/[C@H]1O)\C)OC)O |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)O |
Synonyms |
mycotrienol I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mycotrienin I
- Structure: Differs from Mycotrienol I by the presence of a hydroxyl group at C17 instead of a hydrogen atom.
- Synthesis : Both compounds share a convergent synthetic route involving coupling of C9–C16 and aromatic subunits. The C14–C15 trisubstituted double bond is installed via reductive opening of an α,β-unsaturated lactone.
- Activity: Exhibits stronger antifungal activity than this compound, targeting fungal cell wall biosynthesis.
Trienomycins (A, B, C)
- Structure: Feature a 21-membered macrocycle with a C1–C5 side chain and a thiazole ring (in thiazinotrienomycin E).
- Synthesis: Smith’s synthesis of trienomycins A and F used hydrogen-mediated C–C couplings, achieving a 16-step longest linear sequence (LLS).
- Activity: Antineoplastic agents with ED₅₀ values in the nanomolar range against leukemia cells.
Cytotrienin A
- Structure: Contains a unique C1–C7 epoxyamide side chain absent in this compound.
- Synthesis: Hayashi’s synthesis employed palladium-catalyzed macrocyclization, diverging from this compound’s Stille coupling approach.
- Activity: Induces apoptosis in HL-60 leukemia cells at 7.7 nM, surpassing this compound’s potency.
Mycothiazole and Derivatives
- Structure : Contains a thiazole ring and a (Z)-configured C14–C15 double bond, revised from initial (E)-assignments.
- Synthesis: The 1,3-diene fragment is synthesized via cross-olefin metathesis, contrasting with this compound’s crotylsilane-based stereochemistry.
- Activity : Mycothiazole-4,19-diol shows picomolar cytotoxicity against pancreatic and colon cancer cells, attributed to its penta-2,4-dien-1-ol moiety.
Critical Analysis of Divergences
- Stereochemical Challenges: this compound’s C11–C13 anti-1,3-diol system requires chelate-controlled allylsilane additions, whereas trienomycins rely on dienylations for C11–C13 stereotriad formation.
- Macrocyclization Strategies: this compound uses palladium-catalyzed Stille coupling, while cytotrienins employ epoxyamide-directed ring closure.
- Bioactivity Drivers: The (Z)-configured triene in mycothiazole enhances cytotoxicity, whereas this compound’s (E,E,E)-triene favors antifungal activity.
Preparation Methods
Asymmetric Crotylsilylation for C12 and C13 Stereocenters
The synthesis begins with α-keto dibenzyl acetal 5 , which undergoes a chiral (E)-crotylsilane addition to install the C12 and C13 stereocenters with >98% enantiomeric excess (ee). The reaction proceeds via a Zimmerman-Traxler transition state, where the silane’s chirality dictates the facial selectivity:
Chelate-Controlled Addition for C11 Stereocenter
Allyltrimethylsilane is added to ketone 6 under chelation-controlled conditions (MgBr₂, -78°C), yielding the anti-1,3-diol system with 15:1 diastereoselectivity:
Reductive Opening of α,β-Unsaturated Lactone
Lactone 10b undergoes reductive opening (DIBAL-H, CH₂Cl₂, -78°C) to install the C14–C15 trisubstituted double bond while preserving the E-configuration:
Synthesis of the Aromatic Subunit (4b)
Weinreb Amidation for C3 Stereocenter
Lactone (+)-16 , prepared via crotylsilane methodology, undergoes Weinreb amidation with aniline 18 to establish the C3 stereocenter:
\text{16} + \text{18} \xrightarrow{\text{MeAl(N(OMe)Me)_2}} \text{19 (C3:R)}
Six-Step Sequence to Amidobenzoquinone
Key transformations include:
-
Mitsunobu inversion to set the C5 methoxy group
-
Oxidative dearomatization (MnO₂, CH₃CN) to form the quinone
Subunit Coupling and Macrocyclization
Sulfone-Based Coupling Strategy
Subunits 3b and 4b are joined via a sulfone linchpin, enabling chemoselective bond formation:
Stille Macrocyclization
Triene 24 undergoes Pd(PPh₃)₄-catalyzed coupling to form the 22-membered macrocycle while retaining the (E,E,E)-triene configuration:
Critical Analysis of Methodologies
Stereochemical Control
| Technique | Application | Efficiency |
|---|---|---|
| Crotylsilylation | C12/C13 configuration | >98% ee |
| Chelation control | C11 anti-1,3-diol | 15:1 dr |
| Reductive lactone opening | C14–C15 E-geometry | 92% yield |
Q & A
Q. What analytical techniques are recommended for characterizing the structural integrity of Mycotrienol I in experimental settings?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) are critical for structural elucidation. Ensure purity validation via high-performance liquid chromatography (HPLC) with UV/Vis detection. For novel derivatives, combine X-ray crystallography with computational modeling (e.g., DFT) to resolve stereochemical ambiguities .
Q. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?
Methodological Answer: Prioritize dose-response curves using standardized cell lines (e.g., HEK293 or HepG2) with appropriate controls (vehicle and positive/negative controls). Include triplicate measurements and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to minimize batch variability. Document protocols in alignment with journal guidelines for experimental reproducibility .
Q. What are the best practices for synthesizing this compound derivatives while maintaining regioselectivity?
Methodological Answer: Optimize reaction conditions (solvent, temperature, catalyst) via Design of Experiments (DoE) frameworks. Monitor reaction progress using thin-layer chromatography (TLC) or in-situ FTIR. For regioselective modifications, employ protecting group strategies validated in prior literature, ensuring full spectral characterization of intermediates .
Advanced Research Questions
Q. How can researchers reconcile contradictory cytotoxicity data for this compound across different cancer models?
Methodological Answer: Conduct meta-analyses of existing datasets to identify confounding variables (e.g., cell line genetic backgrounds, assay protocols). Use multivariate regression to isolate compound-specific effects from experimental artifacts. Validate findings through orthogonal assays (e.g., apoptosis markers vs. metabolic activity) .
Q. What strategies are effective for optimizing this compound’s pharmacokinetic profile in preclinical studies?
Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to predict absorption-distribution-metabolism-excretion (ADME) properties. Validate in vivo using radiolabeled compounds and LC-MS/MS quantification. Cross-reference results with structural analogs to identify bioavailability-enhancing modifications .
Q. How should researchers address discrepancies in reported antioxidant mechanisms of this compound?
Methodological Answer: Perform comparative studies using electron paramagnetic resonance (EPR) to detect radical scavenging activity. Correlate findings with transcriptomic data (RNA-seq) to identify pathway-specific effects. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .
Q. What computational approaches are suitable for predicting this compound’s interactions with non-canonical molecular targets?
Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) combined with molecular dynamics (MD) simulations to explore binding affinities. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate with CRISPR-Cas9 knockout models to confirm target relevance .
Data Analysis & Interpretation
Q. How can researchers statistically validate synergistic effects of this compound in combination therapies?
Methodological Answer: Apply the Chou-Talalay method to calculate combination indices (CI) using CompuSyn software. Ensure dose-response matrices cover a 5-log range. Confirm synergy through Bliss independence or Loewe additivity models, and validate with mechanistic studies (e.g., Western blot for pathway markers) .
Q. What frameworks are recommended for integrating multi-omics data in this compound mechanism-of-action studies?
Methodological Answer: Use systems biology tools (e.g., STRING, Cytoscape) to map proteomic, metabolomic, and transcriptomic interactions. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes. Validate through siRNA knockdown or CRISPR interference (CRISPRi) experiments .
Literature & Ethical Considerations
Q. How should researchers conduct systematic reviews of this compound’s therapeutic potential while avoiding bias?
Methodological Answer: Follow PRISMA guidelines for literature screening and data extraction. Use tools like Rayyan for blinded review. Assess study quality via ROBINS-I or GRADE frameworks. Disclose funding sources and conflicts of interest to comply with ethical publication standards .
Q. What ethical considerations apply to in vivo studies of this compound’s long-term toxicity?
Methodological Answer: Adhere to ARRIVE guidelines for animal research, ensuring approval from institutional ethics committees. Include humane endpoints and power analysis to minimize subject numbers. Publish negative results to avoid publication bias .
Experimental Design & Validation
Q. How can researchers design robust negative controls for this compound’s immunomodulatory assays?
Methodological Answer: Use inert vehicle controls (e.g., DMSO at working concentrations) and isotype-matched antibodies in flow cytometry. Include genetic knockout or pharmacological inhibitor controls to confirm target specificity. Predefine acceptance criteria for signal-to-noise ratios .
Q. What validation steps are critical when reporting this compound’s epigenetic effects?
Methodological Answer: Combine chromatin immunoprecipitation (ChIP-seq) with methylation-specific PCR (MSP). Validate findings in independent cohorts or orthogonal models (e.g., organoids). Use Bayesian statistics to quantify uncertainty in low-abundance epigenetic marks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
